molecular formula C17H22N2O5S B2439629 Methyl 6-((4-acetamidophenyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034309-38-9

Methyl 6-((4-acetamidophenyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B2439629
CAS No.: 2034309-38-9
M. Wt: 366.43
InChI Key: GITOFMNJNOCSRZ-UHFFFAOYSA-N
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Description

Methyl 6-((4-acetamidophenyl)sulfonyl)-6-azaspiro[25]octane-1-carboxylate is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-((4-acetamidophenyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the sulfonyl and acetamidophenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-((4-acetamidophenyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Methyl 6-((4-acetamidophenyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 6-((4-acetamidophenyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved often depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules and sulfonyl-containing compounds. Examples are:

  • Spiro[2.5]octane derivatives
  • Sulfonyl azaspiro compounds

Uniqueness

What sets Methyl 6-((4-acetamidophenyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate apart is its specific combination of functional groups and spirocyclic structure, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.

Properties

IUPAC Name

methyl 6-(4-acetamidophenyl)sulfonyl-6-azaspiro[2.5]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S/c1-12(20)18-13-3-5-14(6-4-13)25(22,23)19-9-7-17(8-10-19)11-15(17)16(21)24-2/h3-6,15H,7-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITOFMNJNOCSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)CC3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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